molecular formula C22H25N5O3S B2954876 4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine CAS No. 1203170-30-2

4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine

Cat. No.: B2954876
CAS No.: 1203170-30-2
M. Wt: 439.53
InChI Key: IHLDDHCECZBUSC-UHFFFAOYSA-N
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Description

4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications

Dye Synthesis and Coloration Properties

Research by Peters and Bide (1985) explored the condensation of halogeno-naphthalic anhydride with cyclic secondary amines, including morpholine and piperazine derivatives. This process yielded dyes with good coloration and fastness properties on polyester, potentially useful for synthetic-polymer fibers (Peters & Bide, 1985).

Potential Antiamnesic Agents

Thamotharan et al. (2003) studied compounds like 4-methyl-1-(2-naphthyloxymethylcarbonyl)piperazine, finding potential applications as antiamnesics. These compounds showed distinctive molecular arrangements and interactions that could be relevant for memory-enhancing drugs (Thamotharan et al., 2003).

Cancer Therapeutics

Micco et al. (2013) focused on tetra-substituted naphthalene diimide derivatives, including morpholine groups, for stabilizing DNA quadruplexes and inhibiting cancer cell growth. They found these compounds to be potent against pancreatic cancer cells, suggesting a therapeutic application in oncology (Micco et al., 2013).

Luminescent Properties and Electron Transfer

Gan et al. (2003) synthesized novel piperazine substituted naphthalimides, exploring their luminescent properties and photo-induced electron transfer. These findings have implications for developing pH probes and understanding fluorescence mechanisms (Gan et al., 2003).

Anticonvulsant Activity

Ghareb et al. (2017) synthesized novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives as potential anticonvulsant agents. Their molecular modeling suggested CNS depressant activity, indicating potential for treating convulsions (Ghareb et al., 2017).

Antihypertensive Agents

Bayomi et al. (1999) prepared a series of 1,2,4-triazolol[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties. Some compounds in this study demonstrated promising antihypertensive activity, suggesting their potential in cardiovascular therapeutics (Bayomi et al., 1999).

Topical Drug Delivery

Rautio et al. (2000) explored novel morpholinyl- and methylpiperazinylacyloxyalkyl esters for topical drug delivery as prodrugs of naproxen. These compounds showed enhanced skin permeation, highlighting their potential in dermatological applications (Rautio et al., 2000).

Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin Inhibitor

Salphati et al. (2012) studied GDC-0980, a compound with a morpholinyl group, as an inhibitor of key components in cancer development. Their findings supported the compound's clinical development for cancer treatment (Salphati et al., 2012).

Fluorescent Ligands for Receptor Visualization

Lacivita et al. (2009) synthesized 1-(2-methoxyphenyl)piperazine derivatives with fluorescent properties, targeting the 5-HT(1A) receptors. Such compounds could be used for visualizing receptor distribution in biological systems (Lacivita et al., 2009).

Properties

IUPAC Name

4-[6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c28-31(29,20-6-5-18-3-1-2-4-19(18)15-20)27-9-7-25(8-10-27)21-16-22(24-17-23-21)26-11-13-30-14-12-26/h1-6,15-17H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLDDHCECZBUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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